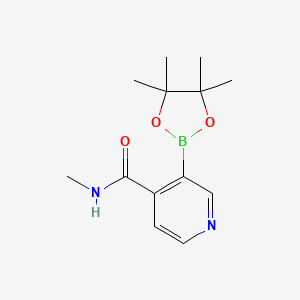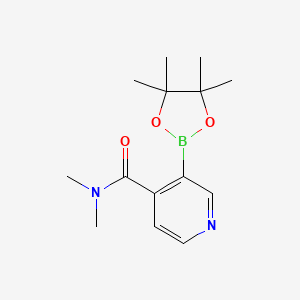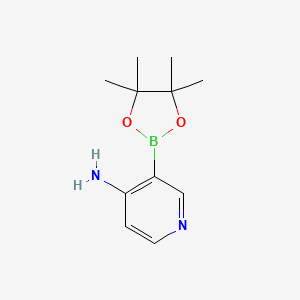
4-Aminopyridine-3-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of boronic esters like 4-Aminopyridine-3-boronic acid pinacol ester often involves borylation approaches . Protodeboronation of alkyl boronic esters is a method that has been developed, which utilizes a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
Pinacol boronic esters, such as 4-Aminopyridine-3-boronic acid pinacol ester, are involved in various chemical reactions. They are particularly important in the Suzuki–Miyaura coupling, a carbon–carbon bond-forming reaction . Protodeboronation of these esters has also been reported .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
4-Aminopyridine-3-boronic acid pinacol ester: is a valuable reagent in the Suzuki–Miyaura (SM) cross-coupling reaction, which is a pivotal method for forming carbon-carbon bonds in organic synthesis . The SM coupling is known for its mild conditions and tolerance of various functional groups, making it a versatile tool for constructing complex molecules.
Protodeboronation Reactions
This compound is used in protodeboronation reactions, which are crucial for removing the boron moiety from molecules . Such reactions are essential for the synthesis of complex organic compounds where the boron group is no longer needed after certain steps in the synthesis.
Synthesis of DYRK1A Inhibitors
It serves as a precursor in the synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs, which are potent inhibitors of the DYRK1A enzyme . These inhibitors have significant implications in the treatment of neurological disorders.
Homologation Reactions
The boronic ester is involved in homologation reactions, where it helps in extending carbon chains during the synthesis of larger organic molecules. This is particularly useful in the field of medicinal chemistry for the modification of drug molecules .
Radical-Polar Crossover Reactions
This compound is also employed in radical-polar crossover reactions, a synthetic strategy that combines radical and polar mechanisms to create new chemical bonds . This method is beneficial for constructing complex molecular architectures with high precision.
Hydroboration Reactions
The pinacol ester variant of boronic acids is used in hydroboration reactions, which are instrumental in the synthesis of organoboranes . These reactions are a cornerstone in the preparation of various boron-containing compounds that are pivotal in organic synthesis.
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
Boronic esters are known to undergo transformations into other functional groups, which can lead to the formation of new c–c, c–o, c–n, c–x, or c–h bonds at stereogenic centers . These transformations can either retain the high enantioenrichment of the starting boronic ester through a stereoretentive pathway or lead to a stereoinvertive pathway .
Biochemical Pathways
The transformations of boronic esters into other functional groups can provide access to a broad array of diverse molecules with high enantioselectivity . This suggests that the compound could potentially influence a wide range of biochemical pathways depending on the specific functional groups formed during its transformations.
Pharmacokinetics
It’s known that the solubility and stability of boronic esters can be influenced by the conversion to boron salts . This could potentially impact the bioavailability of the compound.
Result of Action
The transformations of boronic esters into other functional groups can lead to the formation of new bonds at stereogenic centers , which could potentially result in significant changes at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 4-Aminopyridine-3-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters is known to be influenced by the pH of the environment, with the reaction being considerably accelerated at physiological pH . Additionally, the compound’s stability can be affected by exposure to air and moisture .
properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2/c1-10(2)11(3,4)16-12(15-10)8-7-14-6-5-9(8)13/h5-7H,1-4H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFQBGDZODWIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one, 95%](/img/structure/B6338020.png)
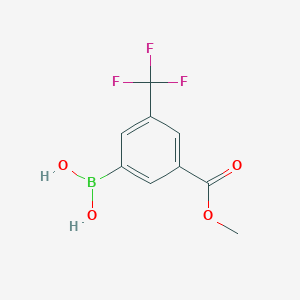
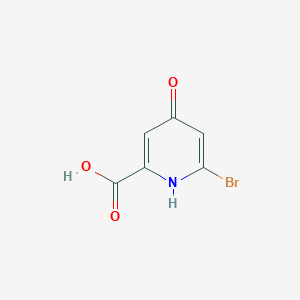

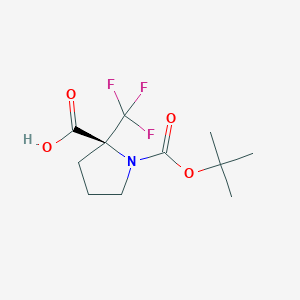
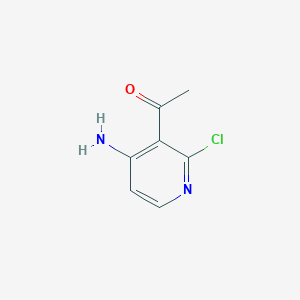
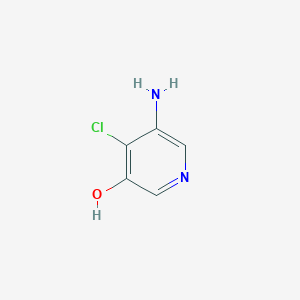


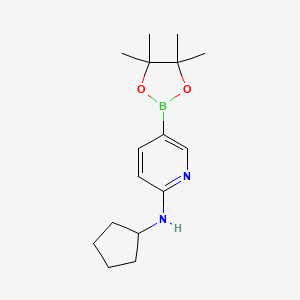
![6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6338074.png)
